1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide

HDAC6 inhibition epigenetics pulmonary fibrosis

Procure 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (J27644, CAS 1100788-29-1) as a reference selective HDAC6 inhibitor tool compound. Its defined 2-chloro-5-nitro substitution pattern enables unique zinc-binding domain engagement and confers 21- to 52-fold selectivity over class I HDACs (HDAC1-3 IC50=211-516 nM), dissociating anti-fibrotic efficacy from pan-HDAC toxicity. Validate in TGF-β-induced pulmonary fibrosis models—J27644 reduces collagen 1A1, α-SMA, and fibronectin at 10 µM. Verify CAS upon receipt; may appear as CAS 3033032-03-7. Not interchangeable with 4-chloro-3-nitro or 4-nitro regioisomers.

Molecular Formula C16H12ClN3O4
Molecular Weight 345.74
CAS No. 1100788-29-1
Cat. No. B3010214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide
CAS1100788-29-1
Molecular FormulaC16H12ClN3O4
Molecular Weight345.74
Structural Identifiers
SMILESC1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N
InChIInChI=1S/C16H12ClN3O4/c17-12-6-5-10(20(23)24)8-11(12)16(22)19-13-4-2-1-3-9(13)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21)
InChIKeyUICBOBIJGUDFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (CAS 1100788-29-1): Structural Identity and Core Properties for Research Procurement


1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (CAS 1100788-29-1, molecular formula C16H12ClN3O4, molecular weight 345.74 g/mol) is a synthetic indoline-2-carboxamide derivative bearing a 2-chloro-5-nitrobenzoyl substituent at the indoline N-1 position . This compound is structurally classified as an indoline carboxamide and has been identified in the biomedical literature as the selective histone deacetylase 6 (HDAC6) inhibitor J27644 . Its chemical structure places it within a broader class of indole/indoline carboxamide derivatives that have been studied for kinase inhibition (including IKK2) and antiparasitic activity; however, the specific 2-chloro-5-nitro substitution pattern distinguishes it from regioisomeric analogs such as 1-(4-chloro-3-nitrobenzoyl)indoline-2-carboxamide (CAS 1105639-07-3) and 1-(4-nitrobenzoyl)indoline-2-carboxamide (CAS 1103509-44-9) . Critical note for procurement: some vendor databases list J27644 under an alternative CAS (3033032-03-7), requiring careful verification of chemical identity when sourcing .

Why In-Class Indoline-2-Carboxamide Analogs Cannot Substitute for 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (1100788-29-1) in Targeted Applications


Indoline-2-carboxamide derivatives exhibit diverse biological activities that are exquisitely sensitive to the nature and position of substituents on the N-1 benzoyl ring. The 2-chloro-5-nitro substitution pattern on the compound of interest generates a unique electrostatic and steric environment that directly affects target engagement and selectivity [1]. For instance, the 4-chloro-3-nitro regioisomer (CAS 1105639-07-3) differs solely in the position of the chloro and nitro groups, yet regioisomeric variation in this scaffold class has been shown to produce distinct HDAC isoform selectivity profiles, with some analogs losing HDAC6 preference entirely [2]. Similarly, the 4-nitro analog (CAS 1103509-44-9) lacks the chlorine atom altogether, removing a key hydrophobic contact that contributes to binding affinity. The IKK2 inhibitor patent literature further demonstrates that subtle modifications to the indoline N-acyl group profoundly alter kinase inhibitory potency [3]. Generic substitution based on core scaffold similarity alone therefore carries a high risk of loss of target selectivity, altered potency, or complete biological inactivity, making procurement of the exact compound essential for reproducible results.

Quantitative Differentiation Evidence for 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (1100788-29-1) Versus Closest Analogs


HDAC6 Subtype-Selective Inhibition Potency: 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (J27644) vs. Pan-HDAC Inhibitor Baseline

The compound (designated J27644 in the primary literature) demonstrates potent and selective inhibition of histone deacetylase 6 (HDAC6) with an IC50 of 10 nM [1]. In a biochemical panel of HDAC isoforms, J27644 exhibits selectivity over HDAC1-5 (IC50s = 211–516 nM, representing 21- to 52-fold selectivity) and over HDAC7, 8, 9, and 11 (IC50s = 137–812 nM, representing 14- to 81-fold selectivity) [1]. This contrasts with the pan-HDAC inhibitor SAHA (vorinostat), which inhibits HDAC1, 2, 3, and 6 with roughly equipotent activity (IC50 values in the 10–50 nM range) [2]. The 4-chloro-3-nitro regioisomer (CAS 1105639-07-3), while structurally similar, has not been reported to exhibit comparable HDAC6 selectivity in publicly available data, and its different substitution pattern predicts altered zinc-chelating group orientation within the HDAC catalytic pocket .

HDAC6 inhibition epigenetics pulmonary fibrosis

Functional Anti-Fibrotic Efficacy in Human Pulmonary Fibroblasts: J27644 vs. Untreated TGF-β-Stimulated Control

In TGF-β-stimulated human pulmonary fibroblasts (HPFs), J27644 at 10 µM significantly reduces protein levels of fibrosis markers including collagen 1A1 (Col1a1), α-smooth muscle actin (α-SMA), and fibronectin [1]. The compound was one of two lead compounds (J27644 and compound 20) identified from a two-stage screening platform comprising an NIH-3T3 fibroblast prescreen followed by HPF evaluation, Caco-2 permeability, and liver microsome stability testing [1]. Quantitative reductions in Col1a1 and α-SMA levels have been specifically reported for J27644 in HPFs as part of this anti-fibrotic screening cascade [2]. In contrast, the 4-nitrobenzoyl analog (CAS 1103509-44-9) and 4-chloro-3-nitrobenzoyl analog (CAS 1105639-07-3) have no publicly available data on TGF-β-induced fibrosis marker reduction in HPFs .

pulmonary fibrosis TGF-beta collagen reduction

Regioisomeric Positional Selectivity: Impact of 2-Chloro-5-Nitro vs. 4-Chloro-3-Nitro Substitution on Predicted Target Binding

The 2-chloro-5-nitro substitution pattern on the benzoyl ring creates a distinct spatial arrangement of electron-withdrawing groups compared to the 4-chloro-3-nitro regioisomer. In the target compound, the chlorine atom occupies the ortho position relative to the carbonyl linkage, while the nitro group is at the meta position. This arrangement places the chlorine in close proximity to the indoline ring system, potentially influencing the dihedral angle of the N-benzoyl group and the orientation of the nitro group relative to the zinc-binding catalytic pocket of HDAC enzymes [1]. In the 4-chloro-3-nitro regioisomer (CAS 1105639-07-3), both substituents are shifted to positions farther from the amide linkage, which is predicted to alter both the conformational preference of the benzoyl group and the electrostatic surface presented to the HDAC catalytic site . Synthesis of indoline-2-carboxamide derivatives with various benzoyl substitution patterns has been described in the patent literature (IKK2 inhibitor series), where even minor substituent positional changes resulted in >10-fold differences in kinase inhibitory potency [2].

structure-activity relationship regioisomer comparison HDAC inhibitor design

Validated Research Application Scenarios for 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (1100788-29-1)


Selective HDAC6 Inhibition in Idiopathic Pulmonary Fibrosis Target Validation

Procure 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide (J27644, CAS 1100788-29-1) for use as a selective HDAC6 inhibitor tool compound in TGF-β-induced pulmonary fibrosis models. At 10 µM, J27644 significantly reduces collagen 1A1, α-SMA, and fibronectin levels in human pulmonary fibroblasts [1]. The 21- to 52-fold selectivity window over class I HDACs (HDAC1-3 IC50 = 211–516 nM) enables dissociation of anti-fibrotic efficacy from pan-HDAC-driven cytotoxicity, a key advantage over SAHA (vorinostat) in fibrosis target validation studies [2]. Verify CAS number upon receipt; note that J27644 may also be listed under CAS 3033032-03-7 by certain vendors [2].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies of HDAC6 Inhibitor Scaffolds

Use the 2-chloro-5-nitro substituted compound as the defined reference point for SAR exploration of indoline-2-carboxamide HDAC6 inhibitors. The ortho-chloro/meta-nitro topology provides a unique conformational constraint on the N-benzoyl group that affects zinc-binding domain engagement [1]. Parallel testing against the 4-chloro-3-nitro regioisomer (CAS 1105639-07-3) and the 4-nitro analog (CAS 1103509-44-9) can quantify the contribution of the 2-chloro substituent to HDAC6 potency and selectivity, critical for lead optimization [2]. The documented HDAC isoform selectivity panel (HDAC6 IC50 = 10 nM vs. HDAC1-5 IC50 = 211–516 nM and HDAC7-11 IC50 = 137–812 nM) provides a benchmark for evaluating newly synthesized analogs [1].

Fibrosis Drug Discovery: Two-Stage Screening Platform Deployment

Deploy J27644 as a positive control compound in the two-stage fibrosis screening cascade described by Yu et al. (J. Med. Chem. 2023): (1) mouse NIH-3T3 fibroblast prescreen; (2) TGF-β-treated human pulmonary fibroblast (HPF) confirmation, followed by Caco-2 permeability and liver microsome stability assessment [1]. J27644 was one of only two compounds advanced through all screening stages from an initial set of 24 novel HDAC6/8 inhibitors [1]. Its documented performance in this multi-parameter screen makes it a reference standard for benchmarking new chemical entities within this therapeutic indication [2]. The 4-nitro and 4-chloro-3-nitro analogs lack any comparable screening data and are therefore not suitable as benchmarks [3].

Pharmacophore-Guided Library Design Centered on the 2-Chloro-5-nitrobenzoyl Motif

Use the compound as the core pharmacophore template for design and procurement of focused screening libraries targeting HDAC6 and related zinc-dependent deacetylases. The 2-chloro-5-nitrobenzoyl indoline-2-carboxamide scaffold combines three functional moieties shown to contribute independently to target binding: (a) the indoline-2-carboxamide zinc-binding group; (b) the 2-chloro substituent providing favorable hydrophobic contact within the HDAC6 binding tunnel; and (c) the 5-nitro group as a hydrogen-bond acceptor [1]. The >10-fold sensitivity of kinase inhibition to benzoyl substitution position, documented in the GlaxoSmithKline IKK2 patent series, supports the premise that this exact substitution pattern defines a privileged pharmacophore within the indoline carboxamide chemical space [2].

Quote Request

Request a Quote for 1-(2-Chloro-5-nitrobenzoyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.